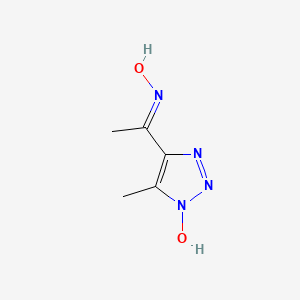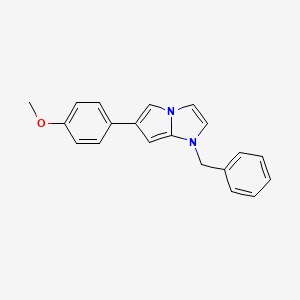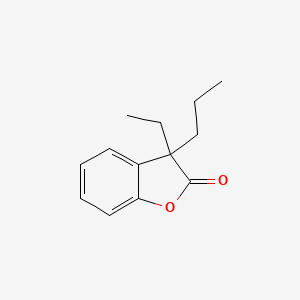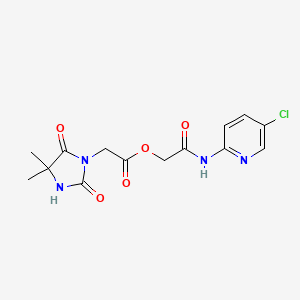![molecular formula C9H10N2O2 B12869945 7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
7-Ethoxybenzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxybenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethoxy group attached to the seventh position and an amine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxybenzo[d]oxazol-2-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of electrochemical methods, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The ethoxy and amine groups can participate in substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .
Scientific Research Applications
7-Ethoxybenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is used in the development of pharmaceuticals targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Ethoxybenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazol-2-amine
- 2-Ethoxybenzo[d]oxazol-2-amine
- 2-Methoxy-5-chlorobenzo[d]oxazol-2-amine
- 2-Ethoxy-5-chlorobenzo[d]oxazol-2-amine
Uniqueness
7-Ethoxybenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group at the seventh position and the amine group at the second position allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-ethoxy-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
FLIPZYQJTIGZLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)




![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)

![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)


![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
